N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and material science. The presence of the adamantane moiety in the structure enhances its stability and lipophilicity, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25(19(26)16-4-5-17(27-2)18(9-16)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWFYBQTXJBRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide typically involves the following steps:
Formation of Adamantane-1-carbohydrazide: This is achieved by reacting adamantane with hydrazine hydrate.
Cyclization to 1,3,4-Thiadiazole: The adamantane-1-carbohydrazide is then treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides, which are cyclized to their 1,3,4-thiadiazole analogues.
Coupling with 3,4-Dimethoxy-N-methylbenzamide: The final step involves coupling the 1,3,4-thiadiazole derivative with 3,4-dimethoxy-N-methylbenzamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-dimethoxy-N-methylbenzamide] involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, thereby increasing its bioavailability. The 1,3,4-thiadiazole ring is believed to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-dimethoxy-N-methylbenzamide] is unique due to the presence of both the adamantane and 1,3,4-thiadiazole moieties, which confer enhanced stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its chemical properties, biological activities, and relevant case studies.
The compound belongs to the class of 1,3,4-thiadiazole derivatives and has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O2S |
| Molecular Weight | 383.51 g/mol |
| LogP | 5.8725 |
| Polar Surface Area | 53.76 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The structure features an adamantane moiety which contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the adamantane and thiadiazole moieties exhibit significant antimicrobial properties. A study involving various derivatives of thiadiazoles demonstrated that certain compounds showed superior antibacterial activity compared to standard antibiotics such as streptomycin and ampicillin. Specifically, derivatives with the adamantane structure were effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and Pseudomonas aeruginosa .
Key Findings:
- Compound 8 from a related study exhibited the highest antibacterial potential against ATCC strains.
- The most sensitive bacterial strain was Salmonella typhimurium, while Listeria monocytogenes showed the most resistance.
Antiviral Activity
Adamantane derivatives have a historical background in antiviral applications, notably against influenza viruses. The unique structure of this compound suggests potential for similar antiviral effects. Research into related compounds has indicated efficacy against HIV and other viral pathogens .
The mechanism of action for this compound likely involves interaction with specific molecular targets in microbial cells. The adamantane component may facilitate binding to protein or enzyme sites due to its bulky structure. Meanwhile, the thiadiazole ring can engage in hydrogen bonding and other non-covalent interactions that stabilize its binding to targets.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of a series of thiadiazole-based thiazolidinones, including derivatives of this compound. The results showed that all tested compounds exhibited higher antifungal activity than reference drugs like bifonazole and ketoconazole .
Molecular Docking Studies
Molecular docking studies on E. coli MurB and MurA enzymes provided insights into the binding affinities and potential mechanisms by which these compounds exert their antimicrobial effects. The results confirmed experimental findings regarding their potency against various bacterial strains .
Q & A
Q. What are the established synthetic protocols for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide, and how can purity be validated?
The compound is synthesized via dehydrative cyclization of adamantane-1-carbohydrazide derivatives. A typical protocol involves:
- Step 1 : Reacting adamantane-1-carbohydrazide with isothiocyanate to form thiosemicarbazides .
- Step 2 : Cyclization using sulfuric acid at room temperature for 24 hours to yield the 1,3,4-thiadiazole core .
- Purification : Crystallization via slow evaporation from CHCl₃:EtOH (1:1) solutions .
- Validation : TLC (to monitor reaction progress), melting point analysis, FTIR (C=O and N–H stretches), and ¹H/¹³C NMR (to confirm substituent positions) .
Q. How is the molecular structure of this compound characterized, and what crystallographic parameters are critical?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Planarity : The thiadiazole ring is planar (r.m.s. deviation = 0.009 Å), with coplanar methylamine substituents (C13–N3–C2–S1 torsion angle = 175.9°) .
- Crystal system : Monoclinic, space group P2₁/n with unit cell dimensions a = 10.4394 Å, b = 13.0910 Å, c = 10.8871 Å, and β = 118.008° .
- Hydrogen bonding : N–H⋯N interactions form supramolecular chains along the [1 0 1] direction, influencing crystal packing .
Q. What basic structure-activity relationship (SAR) considerations apply to adamantane-containing thiadiazoles?
- Adamantane moiety : Enhances lipophilicity and metabolic stability, contributing to antiviral and antimicrobial activity .
- Thiadiazole core : Electrophilic sulfur and nitrogen atoms facilitate noncovalent interactions (e.g., hydrogen bonds, π-stacking) with biological targets .
- Substituent effects : Methoxy groups on the benzamide ring improve solubility, while methyl groups modulate steric hindrance .
Advanced Research Questions
Q. How can noncovalent interactions in this compound be quantitatively analyzed, and what computational tools are recommended?
- QTAIM analysis : Identifies bond critical points (BCPs) and electron density (ρ) to quantify hydrogen bonds (e.g., N–H⋯N, ρ = 0.02–0.04 eÅ⁻³) and van der Waals interactions .
- Crystallographic data : Hirshfeld surface analysis maps intermolecular contacts (e.g., H⋯H, C⋯H contributions) .
- Software : Multiwfn for QTAIM, CrystalExplorer for Hirshfeld surfaces .
Q. How can discrepancies in synthetic yields or purity be resolved during scale-up?
Q. What computational strategies predict the compound’s biological activity or stability?
Q. How do supramolecular assemblies (e.g., hydrogen-bonded chains) impact material properties or drug delivery?
- Hydrophobic/hydrophilic layering : Alternating layers in the crystal structure (Fig. 3 in ) may influence solubility and crystallinity.
- Nanostructuring : Self-assembly in polar solvents could enable controlled release formulations. Validate via TEM/DLS .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/n | |
| Unit cell volume | 1313.6 ų | |
| Hydrogen bonds | N3–H3⋯N1 (2.956 Å) |
Q. Table 2. Synthetic Optimization Checklist
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Cyclization time | 24 hours (RT) | >85% purity |
| Solvent ratio | CHCl₃:EtOH (1:1) | Crystallinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
